molecular formula C11H12N2O5 B8221108 3-(2-Methyl-5-nitropyridin-4-yl)-2-oxopropionic acid ethyl ester CAS No. 800401-89-2

3-(2-Methyl-5-nitropyridin-4-yl)-2-oxopropionic acid ethyl ester

Cat. No.: B8221108
CAS No.: 800401-89-2
M. Wt: 252.22 g/mol
InChI Key: YUQFHVMIFMXXDW-UHFFFAOYSA-N
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Description

3-(2-Methyl-5-nitropyridin-4-yl)-2-oxopropionic acid ethyl ester is a chemical compound that belongs to the class of nitropyridines. Nitropyridines are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. This compound, in particular, has garnered attention due to its potential utility in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methyl-5-nitropyridin-4-yl)-2-oxopropionic acid ethyl ester typically involves the nitration of pyridine derivatives followed by subsequent chemical transformations. One common approach is to start with 2-methyl-5-nitropyridine-4-carboxylic acid and convert it to its ethyl ester derivative through esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions, purification steps, and esterification processes under controlled conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

  • Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or hydroxyl derivatives.

  • Substitution: Generation of various substituted pyridines or esters.

Scientific Research Applications

Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. It can be used in the construction of heterocyclic compounds, which are essential in drug discovery and material science.

Biology: The biological applications of this compound include its use as a probe in biochemical assays and as a building block for bioactive molecules. Its nitro group can be reduced to an amine, which is often a key functional group in biologically active compounds.

Medicine: In medicinal chemistry, derivatives of this compound have been explored for their potential therapeutic properties. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development.

Industry: In the materials industry, this compound can be used in the synthesis of advanced polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 3-(2-Methyl-5-nitropyridin-4-yl)-2-oxopropionic acid ethyl ester exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The nitro group can undergo reduction to form an amine, which can then interact with molecular targets to modulate biological pathways.

Comparison with Similar Compounds

  • 2-Methyl-5-nitropyridine-4-carboxylic acid

  • 3-Nitropyridine

  • 4-Methyl-3-nitropyridine

Uniqueness: 3-(2-Methyl-5-nitropyridin-4-yl)-2-oxopropionic acid ethyl ester is unique due to its specific structural features, such as the presence of both the nitro group and the ester functional group

Properties

IUPAC Name

ethyl 3-(2-methyl-5-nitropyridin-4-yl)-2-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-3-18-11(15)10(14)5-8-4-7(2)12-6-9(8)13(16)17/h4,6H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQFHVMIFMXXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC1=C(C=NC(=C1)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301234928
Record name Ethyl 2-methyl-5-nitro-α-oxo-4-pyridinepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301234928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

800401-89-2
Record name Ethyl 2-methyl-5-nitro-α-oxo-4-pyridinepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=800401-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-methyl-5-nitro-α-oxo-4-pyridinepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301234928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of potassium ethoxide (0.262 g, 2.96 mmol) in diethyl ether (10 mL) and ethanol (1 mL) was added diethyl oxalate (0.404 mL, 2.96 mmol) in one portion and the resulting solution stirred for 10 min at rt. 2,4-Dimethyl-5-nitropyridine (Preparation 63, 0.400 g, 2.63 mmol) was added as a suspension in diethyl ether (1 mL)/ethanol (1.5 mL) and stirring continued for 16 h at rt. The mixture was filtered, washing with cold diethyl ether. The collected precipitate was dissolved in water and the pH adjusted to 4 by the addition of glacial acetic acid. The resulting precipitate was collected by filtration and air dried. The solid was partitioned between ethyl acetate (150 mL) and water (50 mL) and the layers separated. The aqueous layer was extracted with ethyl acetate (3×20 mL) and the combined organics washed with brine (50 mL), dried (MgSO4), filtered and concentrated under reduced pressure to give the title compound as a red solid which required no further purification. δH (CDCl3): 1.40 (3H, t), 4.40 (2H, q), 4.52 (2H, s), 7.11 (1H, s), 9.25 (1H, s).
Name
potassium ethoxide
Quantity
0.262 g
Type
reactant
Reaction Step One
Quantity
0.404 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two

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